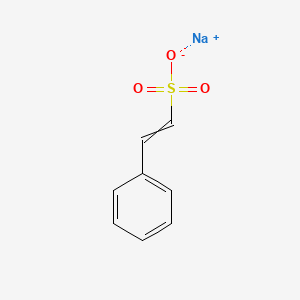
beta-Styrenesulfonic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Styrenesulfonic Acid Sodium Salt is a highly reactive vinyl monomer containing a hydrophilic sulfonate group. It is known for its low toxicity and high thermal stability, making it a valuable compound in various industrial applications. This compound is widely used to improve the dyeability of acrylic and polyester fibers, and it also finds applications in water treatment, photography, and paper manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions
beta-Styrenesulfonic Acid Sodium Salt can be synthesized through the sulfonation of styrene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Styrene is reacted with sulfur trioxide or chlorosulfonic acid to form styrene sulfonic acid.
Neutralization: The resulting styrene sulfonic acid is then neutralized with sodium hydroxide to produce sodium styrenesulfonate.
Industrial Production Methods
In industrial settings, sodium styrenesulfonate is produced using a continuous process that ensures high purity and consistent quality. The process involves the controlled addition of sulfur trioxide to styrene, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain a white crystalline solid .
Chemical Reactions Analysis
Types of Reactions
beta-Styrenesulfonic Acid Sodium Salt undergoes various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Common reagents include radical initiators such as ammonium persulfate and cross-linkers like N,N’-methylenebisacrylamide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
Pharmaceutical Applications
Antiviral Properties
Beta-Styrenesulfonic Acid Sodium Salt has demonstrated significant potential as an antiviral agent, particularly against HIV-1. Research indicates that it can inhibit the entry of HIV-1 into host cells by blocking the interaction between the viral envelope protein gp120 and the CD4 receptor on T cells. This mechanism is crucial for preventing infection, making it a candidate for developing microbicides and therapeutic agents against HIV-1 .
Toxicity and Efficacy
In vitro studies have shown that this compound exhibits low toxicity while maintaining effective antiviral activity. For instance, it has been reported to inhibit various strains of HIV-1 with minimal cytotoxic effects on human cells, suggesting its suitability for further development in clinical settings .
Industrial Applications
Dispersants and Surfactants
Due to its chemical structure, this compound serves as an effective dispersant in various industrial applications. It is used in formulations that require stabilization of suspensions or emulsions, such as paints, coatings, and agricultural sprays. Its ability to reduce surface tension enhances the performance of these formulations .
Antibacterial Activity
The compound has also shown potential antibacterial properties, making it useful in formulations aimed at controlling microbial growth. This application is particularly relevant in the development of disinfectants and preservatives used in personal care products and household cleaners.
Agricultural Applications
Soil Conditioning Agents
In agriculture, this compound can be utilized as a soil conditioning agent. Its properties help improve soil structure and water retention, which can enhance plant growth and crop yields. Furthermore, its dispersant qualities make it effective in formulating fertilizers that require uniform distribution in soil .
Case Studies
Mechanism of Action
beta-Styrenesulfonic Acid Sodium Salt exerts its effects through its sulfonate group, which imparts hydrophilicity and reactivity to the compound. In biological systems, it can bind to various ions and molecules, facilitating their removal or modification. For example, in the treatment of hyperkalemia, sodium styrenesulfonate exchanges sodium ions for potassium ions in the gastrointestinal tract, leading to the excretion of excess potassium .
Comparison with Similar Compounds
beta-Styrenesulfonic Acid Sodium Salt is unique due to its high reactivity and thermal stability. Similar compounds include:
Sodium 4-vinylbenzenesulfonate: Similar in structure and reactivity, used in similar applications.
Polystyrene Sulfonate: A polymer form of sodium styrenesulfonate, used in ion exchange membranes and drug delivery systems.
Sodium p-styrenesulfonate: Another variant with similar properties and applications.
Properties
Molecular Formula |
C8H7NaO3S |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
sodium;2-phenylethenesulfonate |
InChI |
InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1 |
InChI Key |
MNCGMVDMOKPCSQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















